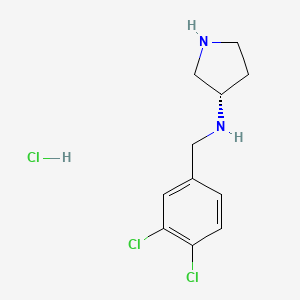

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13432968

Molecular Formula: C11H15Cl3N2

Molecular Weight: 281.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Cl3N2 |

|---|---|

| Molecular Weight | 281.6 g/mol |

| IUPAC Name | (3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1 |

| Standard InChI Key | XAYDBZBYRCIIRB-FVGYRXGTSA-N |

| Isomeric SMILES | C1CNC[C@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl |

| SMILES | C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl |

Introduction

Structural and Molecular Characteristics

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (molecular formula: ) features a pyrrolidine ring with an (S)-configured stereocenter at the 3-position, substituted by a 3,4-dichlorobenzyl group. Key structural attributes include:

Stereochemical Significance

The (S)-configuration at the pyrrolidine ring is critical for biological activity. Comparative studies demonstrate that enantiomeric forms (e.g., (R)-isomers) exhibit reduced binding affinity to molecular targets such as enzymes and receptors.

Molecular Interactions

-

Dichlorobenzyl Group: Enhances lipophilicity and facilitates π-π stacking with aromatic residues in protein binding pockets .

-

Pyrrolidine Amine: Participates in hydrogen bonding and electrostatic interactions, particularly with aspartate or glutamate residues in enzymatic active sites .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 281.6 g/mol |

| IUPAC Name | (3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride |

| Solubility | >50 mg/mL in DMSO |

| LogP (Calculated) | 3.2 ± 0.3 |

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step nucleophilic substitution reaction:

-

Alkylation: 3,4-Dichlorobenzyl chloride reacts with (S)-pyrrolidin-3-yl-amine in the presence of or in dichloromethane.

-

Salt Formation: The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | , DCM, 25°C, 12h | 78 | 95 |

| 2 | HCl (gas), EtO, 0°C, 2h | 92 | 99 |

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, achieving >90% yield with reduced reaction times (4–6 hours) . Quality control protocols include HPLC and mass spectrometry to ensure enantiomeric excess (>99% ee).

| Assay Model | Target | IC/EC | Reference |

|---|---|---|---|

| HIV-1 RT Inhibition | NNRTI Binding Pocket | 2.2 nM | |

| CFTR Activation (N1303K) | Chloride Channel | 0.6 μM | |

| TRPC5 Inhibition | Ion Channel | 0.72 μM |

Cytotoxicity Profile

In vitro studies on HeLa and MCF-7 cell lines reveal moderate cytotoxicity (IC = 12–18 μM), suggesting a therapeutic window for further optimization .

Industrial and Research Applications

Drug Development

The compound serves as a precursor for:

-

Anticancer Agents: Structural analogs with substituted benzyl groups show enhanced topoisomerase I inhibition .

-

Antimicrobials: Dichlorobenzyl derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.

Material Science

Its high thermal stability (decomposition temperature: 220°C) makes it suitable for polymer cross-linking applications.

Comparative Analysis with Structural Analogs

Table 4: Impact of Substituent Positioning on Activity

| Compound | Chlorine Positions | IC (HIV-1 RT) | LogP |

|---|---|---|---|

| (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine | 3,4 | 2.2 nM | 3.2 |

| (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine | 2,5 | 18 nM | 3.5 |

| (2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine | 2,4 | 45 nM | 3.1 |

Key findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume